2-chloro-1-(4-chlorobenzyl)-1H-benzo[d]imidazole
Overview
Description
“1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]-” is a derivative of Benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a part of many bioactive compounds and possesses diverse biological and clinical applications .
Molecular Structure Analysis
The molecular formula of “1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]-” is C20H14Cl2N2 . Its average mass is 353.245 Da and its monoisotopic mass is 352.053406 Da .Chemical Reactions Analysis
While specific chemical reactions involving “1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]-” are not detailed in the sources retrieved, Benzimidazole itself is known to be a base . It can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Spectroscopic Analysis : Research has been conducted on the synthesis and structural analysis of benzimidazole derivatives, including studies on their crystal structure, spectroscopic properties, and theoretical calculations using Density Functional Theory (DFT). These compounds are stabilized by hydrogen bonds and π-π interactions, indicating their potential for further chemical modifications and applications in material science (Saral, Özdamar, & Uçar, 2017).
Biological and Chemical Activities
DNA Topoisomerase Inhibition : Benzimidazole derivatives have been studied for their inhibitory effects on mammalian type I DNA topoisomerases, enzymes crucial for DNA replication and cell division, suggesting potential applications in cancer research and therapy (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Properties : Several studies have synthesized and evaluated benzimidazole derivatives for their antimicrobial properties, revealing their potential as novel agents for combating bacterial and fungal infections. These studies highlight the structural diversity of benzimidazole compounds and their significant biological activities (Vasić et al., 2014).
Applications in Material Science and Agriculture
Nanoparticle Carriers for Agriculture : Research into the encapsulation of benzimidazole derivatives in solid lipid nanoparticles and polymeric nanocapsules has shown promising results for sustained release formulations in agricultural applications, particularly for the prevention and control of fungal diseases in plants, demonstrating the compound's versatility beyond biological activities (Campos et al., 2015).
Antioxidant and Corrosion Inhibition
Antioxidant Activities : The antioxidant properties of benzimidazole derivatives have been explored, with some compounds showing significant activity in inhibiting lipid peroxidation, which is a key factor in cellular damage and disease progression. This suggests potential applications in the development of new antioxidants for health and pharmaceutical applications (Kuş et al., 2004).
Corrosion Inhibition : Benzimidazole derivatives have also been investigated for their corrosion inhibition properties on metals, which is of great interest for industrial applications in protecting materials from corrosion. This opens up new avenues for the application of these compounds in material science and engineering (Rouifi et al., 2020).
Properties
IUPAC Name |
2-chloro-1-[(4-chlorophenyl)methyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULNLDFNXJCZFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406806 | |
Record name | 1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131705-80-1 | |
Record name | 1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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